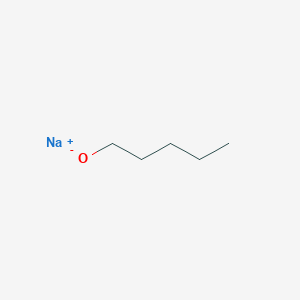
Dibromoacetyl bromide
Descripción general
Descripción
Dibromoacetyl bromide is an organic compound with the chemical formula C2HBr3O. It is a colorless, corrosive liquid that is primarily used as a reagent in organic synthesis. This compound is known for its ability to form esters and amides, making it valuable in the synthesis of various heterocyclic compounds and intermediates for therapeutically active substances .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dibromoacetyl bromide can be synthesized through the reaction of acetic acid with bromine in the presence of red phosphorus at elevated temperatures (around 140°C). The reaction proceeds as follows:
CH3COOH+Br2+P→C2HBr3O+H2O
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of bromine and acetic acid in large-scale reactors, with careful control of temperature and reaction conditions to ensure high yield and purity of the product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although these are less common.
Reduction: Reduction reactions involving this compound typically lead to the formation of simpler brominated compounds.
Substitution: This compound is highly reactive in substitution reactions, particularly with nucleophiles. For example, it reacts with alcohols to form esters and with amines to form amides.
Common Reagents and Conditions:
Alcohols: React with this compound under mild conditions to form esters.
Amines: React with this compound to form amides, often requiring a base to neutralize the hydrogen bromide formed during the reaction.
Major Products:
Esters: Formed from the reaction with alcohols.
Amides: Formed from the reaction with amines.
Aplicaciones Científicas De Investigación
Dibromoacetyl bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the synthesis of heterocyclic compounds and intermediates for pharmaceuticals.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, through bromination reactions.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Mecanismo De Acción
The mechanism of action of dibromoacetyl bromide involves its high reactivity with nucleophiles. The bromine atoms in the molecule are highly electrophilic, making the compound an effective brominating agent. When it reacts with nucleophiles, such as alcohols or amines, the bromine atoms are substituted, leading to the formation of esters or amides. This reactivity is exploited in various synthetic applications to introduce bromine atoms into organic molecules .
Comparación Con Compuestos Similares
Bromoacetyl bromide: Similar in structure but with only one bromine atom attached to the acetyl group.
Dibromoethane: Contains two bromine atoms but lacks the acetyl group, making it less reactive in certain substitution reactions.
Bromine: A simple diatomic molecule used in bromination reactions but lacks the acetyl group, limiting its use in forming esters and amides.
Uniqueness: Dibromoacetyl bromide is unique due to its combination of two bromine atoms and an acetyl group, which provides a high degree of reactivity and versatility in organic synthesis. This makes it particularly valuable for the selective bromination of organic molecules and the formation of complex intermediates .
Propiedades
IUPAC Name |
2,2-dibromoacetyl bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBr3O/c3-1(4)2(5)6/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQYFFYVHXLAQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)Br)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBr3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70168489 | |
| Record name | Dibromoacetyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1681-24-9 | |
| Record name | 2,2-Dibromoacetyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1681-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibromoacetyl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001681249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibromoacetyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibromoacetyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.326 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















